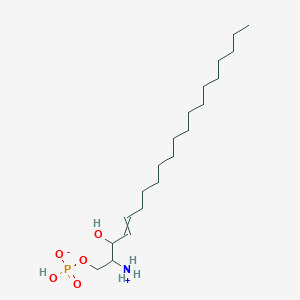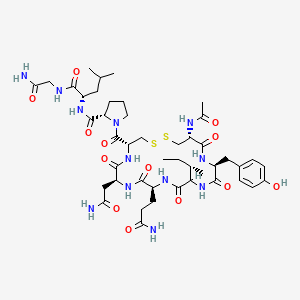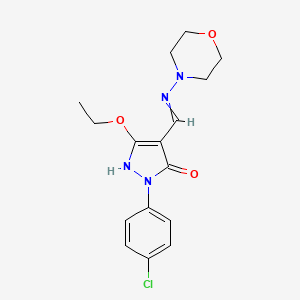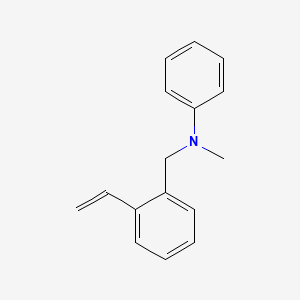
D-erythro-sphingosine-1-phosphate (C20 base)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosine-1-phosphate (C20 base) typically involves the phosphorylation of sphingosine. This process can be achieved using sphingosine kinases, which catalyze the transfer of a phosphate group to sphingosine . The reaction conditions often include the presence of ATP and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production methods for D-erythro-sphingosine-1-phosphate (C20 base) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
D-erythro-sphingosine-1-phosphate (C20 base) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sphingosine-1-phosphate derivatives.
Reduction: Reduction reactions can convert sphingosine-1-phosphate back to sphingosine.
Substitution: Substitution reactions can modify the phosphate group or the sphingosine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various sphingosine-1-phosphate derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
D-erythro-sphingosine-1-phosphate (C20 base) has numerous scientific research applications:
Wirkmechanismus
D-erythro-sphingosine-1-phosphate (C20 base) exerts its effects through its interaction with sphingosine-1-phosphate receptors (S1P receptors). It serves as a partial agonist at the S1P receptor 2 (S1P2) and can inhibit S1P d18:1-mediated cyclooxygenase 2 (COX2) induction . This interaction influences various cellular processes, including cell migration, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine-1-phosphate (d181): A similar compound with an 18-carbon chain, which also interacts with S1P receptors but has different biological activities.
D-erythro-Dihydrosphingosine 1-phosphate: Another derivative with a saturated sphingosine backbone.
Uniqueness
D-erythro-sphingosine-1-phosphate (C20 base) is unique due to its 20-carbon chain, which affects its interaction with cellular receptors and its biological activity. This longer chain length can influence its solubility, membrane association, and receptor binding affinity .
Eigenschaften
Molekularformel |
C20H42NO5P |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(2-azaniumyl-3-hydroxyicos-4-enyl) hydrogen phosphate |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25) |
InChI-Schlüssel |
YUUWWSOTAGQJFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
